Astragaloside II is a notable saponin compound primarily derived from the roots of the Astragalus species, particularly Astragalus membranaceus. This compound has gained attention in both traditional and modern medicine due to its various pharmacological properties. It is classified as a cycloartane saponin and is known for its potential health benefits, including immunomodulatory, anti-inflammatory, and antioxidant effects.
Astragaloside II is predominantly extracted from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. The plant thrives in various regions, particularly in China, where it has been utilized for centuries to enhance vitality and support immune function. Recent biotechnological advancements have enabled the production of this compound through in vitro cultures, which yield higher concentrations compared to native root extracts .
The synthesis of Astragaloside II can be achieved through various methods, including:
The extraction process typically involves:
The molecular structure of Astragaloside II features a cycloartane skeleton with multiple hydroxyl groups and glycosidic linkages. The structure can be represented as follows:
Mass spectrometry data indicates that Astragaloside II displays a protonated molecular ion at m/z 871.47100 [M+FA-H] during analysis, confirming its molecular identity .
Astragaloside II participates in various chemical reactions typical of saponins, including hydrolysis and acetylation. These reactions can modify its structure and potentially enhance its bioactivity.
The mechanism by which Astragaloside II exerts its effects involves several biological pathways:
Experimental data demonstrate significant increases in protein synthesis and transporter expression levels following treatment with Astragaloside II at concentrations as low as 0.1 μM .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and concentration during research studies .
Astragaloside II has several applications in scientific research and medicine:
Astragaloside II (AG II) is a cycloartane-type triterpenoid saponin belonging to the astragaloside group, which includes structurally related compounds such as astragalosides I, III, and IV. Its biosynthesis in Astragalus membranaceus follows the cytosolic mevalonate (MVA) pathway, with key enzymatic steps regulating carbon flux toward triterpenoid backbone formation [1] [5]. The initial stages involve the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonic acid by HMGR (3-hydroxy-3-methylglutaryl-CoA reductase). HMGR is the primary rate-limiting enzyme in AG II biosynthesis, with three AmHMGR isoforms (AmHMGR1, AmHMGR2, AmHMGR3) identified in A. membranaceus. Transcriptomic analyses reveal that these genes exhibit differential expression patterns, with AmHMGR3 showing the strongest correlation with astragaloside accumulation [5].
Downstream steps involve the conversion of mevalonate to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Sequential condensations yield farnesyl pyrophosphate (FPP), which undergoes tail-to-tail dimerization catalyzed by squalene synthase (SS) to form squalene. Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SE). The cyclization of 2,3-oxidosqualene to cycloartenol—the foundational cycloartane skeleton—is mediated by cycloartenol synthase (CAS). Cycloartenol undergoes extensive oxidation, glycosylation, and acyl modifications to form AG II, requiring cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). Notably, AmUGT15 overexpression significantly enhances astragaloside production in hairy roots, confirming its role in glycosylation [5].
Transcription factors (TFs) critically regulate this pathway. Heterologous expression of Arabidopsis MYB12, PAP1, and maize LC in A. membranaceus hairy roots upregulates HMGR and CAS expression, boosting AG II yields by 2.0–3.5-fold. LC TF exerts the strongest effect, co-activating multiple genes in the pathway [1] [5].
Table 1: Key Enzymes and Transcription Factors in Astragaloside II Biosynthesis
Gene/Enzyme | Function | Effect on AG II Biosynthesis |
---|---|---|
AmHMGR1/2/3 | MVA pathway flux control | Rate-limiting; knockdown reduces yield |
AmCAS | Cycloartenol formation | Direct correlation with AG II accumulation |
AmUGT15 | Glycosylation of cycloartenol derivatives | Overexpression increases AG II by 3.2-fold |
ZmLC (Transcription Factor) | Upregulates HMGR, SS, CAS | Enhances AG II by 3.5-fold in hairy roots |
AG II accumulation exhibits pronounced tissue specificity within A. membranaceus. Highest concentrations occur in the root periderm and secondary phloem, as quantified by HPLC analysis of dissected tissues. Roots contain 2.09 mg/g DW (dry weight) of AG II—significantly higher than leaves (0.04 mg/g DW), stems (0.23 mg/g DW), or flowers (0.27 mg/g DW) [3]. This gradient aligns with gene expression profiles: HMGR and CAS transcripts are most abundant in roots, despite lower overall expression levels than in aerial parts. The discrepancy suggests post-translational modifications or substrate translocation from leaves/stems to roots [3].
Accumulation is age-dependent. In roots of A. membranaceus var. mongholicus, AG II content rises steadily until year 4, peaking at 0.58–0.72 mg/g DW before declining. Vascular structure also correlates with yield: roots with smaller vessel diameters (<50 µm) and higher vessel density contain 1.8-fold more AG II than those with larger, sparse vessels [10]. Imitated-wild Astragalus (IWA) roots aged 6–20 years show optimal AG II production due to sustained secondary metabolite synthesis, whereas cultivated varieties (CA) prioritize primary metabolites like starch, reducing AG II yields [10].
Table 2: Distribution of Astragaloside II in Plant Tissues
Plant Tissue | AG II Content (mg/g DW) | Key Biosynthetic Genes | Comparative Expression vs. Root |
---|---|---|---|
Root (Periderm) | 2.09 | HMGR3, CAS, UGT15 | Baseline (Highest) |
Stem | 0.23 | HMGR1, SE | 2.1-fold lower |
Leaf | 0.04 | HMGR2, SS | 3.7-fold lower |
Flower | 0.27 | CAS, SE | 2.8-fold lower |
Soil composition critically influences AG II biosynthesis. Studies across China’s main cultivation regions (Inner Mongolia, Gansu, Shanxi) demonstrate that soil organic matter (SOM) >2.5% and exchangeable calcium (>120 mg/kg) enhance AG II accumulation by 1.4–1.8-fold. These parameters improve root membrane integrity and enzyme stability, facilitating triterpenoid transport. Conversely, acidic soils (pH <6.0) reduce yields by inhibiting HMGR expression [2] [8]. Elevation and climate also modulate production: optimal yields occur at 1,200–1,800 m, where cooler temperatures (mean: 7–15°C) and moderate drought stress upregulate defense-related metabolites like AG II. Solar radiation in June (>22 MJ/m²) elevates AG II by 32% by enhancing photosynthetic precursor supply [8] [9].
Cultivation practices significantly impact yield:
Future climate models (2050–2070) project a 24% reduction in high-suitability habitats for A. membranaceus due to rising temperatures, potentially forcing cultivation to higher elevations (>2,000 m) to maintain AG II production [8].
Table 3: Optimal Environmental Parameters for Astragaloside II Accumulation
Factor | Optimal Range | Effect on AG II | Mechanism |
---|---|---|---|
Soil Organic Matter | >2.5% | Increases by 1.8-fold | Enhances nutrient retention and root health |
Soil pH | 7.0–8.2 | Increases by 1.4-fold | Stabilizes enzymatic activity |
Elevation | 1,200–1,800 m | Maximizes expression of HMGR | Induces mild drought/cold stress |
UV-B Exposure | 15 kJ/m² | Increases by 2.1-fold | Upregulates stress-responsive genes |
Harvest Season | Late autumn | Increases by 30% | Aligns with seasonal metabolite allocation |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8